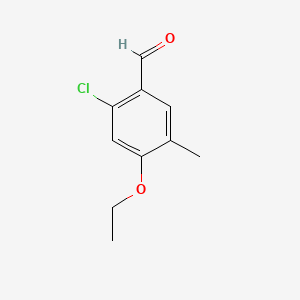
2-Chloro-4-ethoxy-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde typically involves the chlorination of 4-ethoxy-5-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-Chloro-4-ethoxy-5-methylbenzoic acid.
Reduction: 2-Chloro-4-ethoxy-5-methylbenzyl alcohol.
Substitution: 2-Methoxy-4-ethoxy-5-methylbenzaldehyde (when chlorine is substituted with a methoxy group).
Scientific Research Applications
2-Chloro-4-ethoxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-methylbenzaldehyde depends on its chemical structure and the specific reactions it undergoes. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chlorine atom and ethoxy group can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Chloro-4-methylbenzaldehyde: Similar structure but lacks the ethoxy group.
2-Chloro-5-ethoxy-4-methylbenzaldehyde: Similar structure with different positions of the ethoxy and methyl groups.
4-Ethoxybenzaldehyde: Lacks the chlorine and methyl groups.
Uniqueness: 2-Chloro-4-ethoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and ethoxy groups on the benzene ring allows for diverse chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-9(11)8(6-12)4-7(10)2/h4-6H,3H2,1-2H3 |
InChI Key |
XAVMAMAIUUFZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















